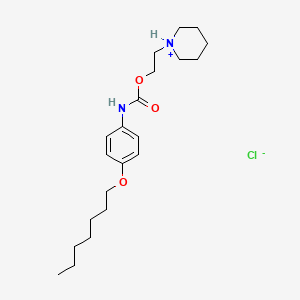
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is a chemical compound known for its local anesthetic properties. It belongs to the class of carbanilate-type local anesthetics and has been studied for its potential use in various medical applications, particularly in the treatment of hemorrhoids and other conditions requiring local anesthesia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride involves several steps. One common method includes the reaction of 4-heptyloxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol to form the intermediate N-(2-(4-heptyloxyphenylcarbamoyloxy)ethyl)piperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinium nitrogen and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride has been extensively studied for its local anesthetic properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: In studies related to nerve conduction and pain management.
Medicine: As a local anesthetic in the treatment of hemorrhoids and other conditions requiring localized pain relief.
Industry: In the formulation of topical anesthetic creams and gels
作用機序
The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
類似化合物との比較
Similar Compounds
Heptacaine: Another carbanilate-type local anesthetic with similar properties.
Carbisocaine: A related compound with local anesthetic and antiarrhythmic activity.
Uniqueness
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its heptyloxyphenyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and exert its anesthetic effects .
特性
CAS番号 |
55792-23-9 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399.0 g/mol |
IUPAC名 |
2-piperidin-1-ium-1-ylethyl N-(4-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-17-25-20-12-10-19(11-13-20)22-21(24)26-18-16-23-14-7-6-8-15-23;/h10-13H,2-9,14-18H2,1H3,(H,22,24);1H |
InChIキー |
LVZBMEOGPGFHKB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
関連するCAS |
96593-21-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
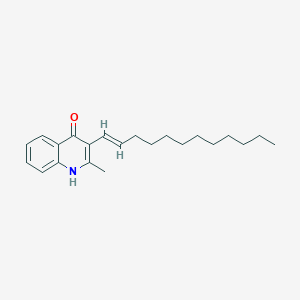
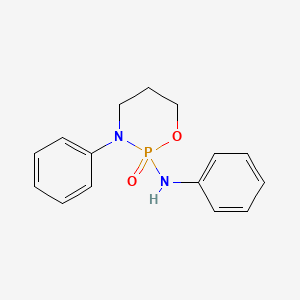
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
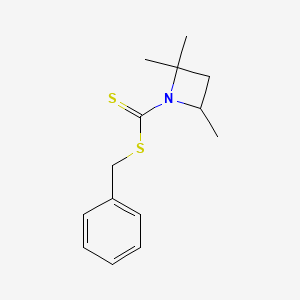

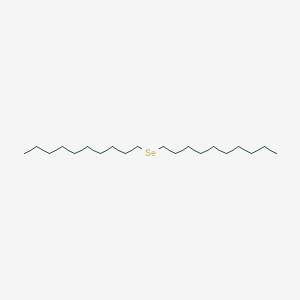
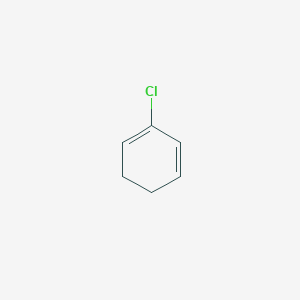
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

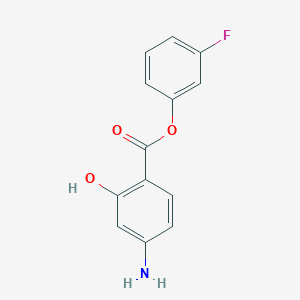
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
